molecular formula C11H8N4O B2850789 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one CAS No. 40995-47-9

1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

Cat. No.: B2850789
CAS No.: 40995-47-9
M. Wt: 212.212
InChI Key: ZSDCDEDITAIPBR-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring, with a phenyl group attached to the pyrazole ring.

Preparation Methods

The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyridazine ring .

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperatures, specific catalysts, and solvents that facilitate the cyclization process .

Chemical Reactions Analysis

1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-phenyl-5H-pyrazolo[3,4-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-9-6-13-15(10(9)7-12-14-11)8-4-2-1-3-5-8/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDCDEDITAIPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40995-47-9
Record name 1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one
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